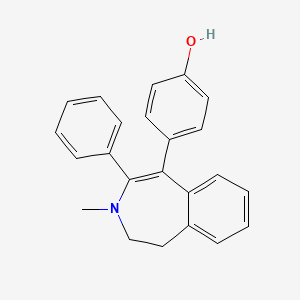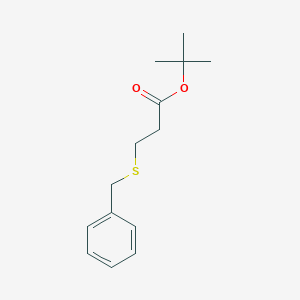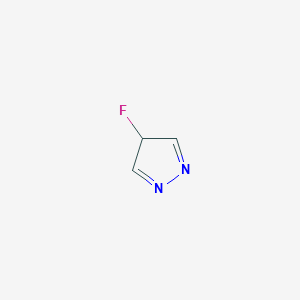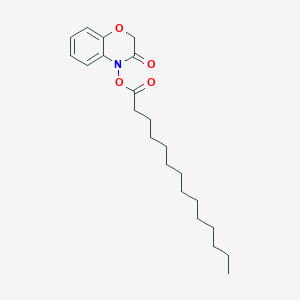![molecular formula C19H21NO2 B12615535 1-Phenyl-3-{2-[(propan-2-yl)oxy]anilino}but-2-en-1-one CAS No. 919083-22-0](/img/structure/B12615535.png)
1-Phenyl-3-{2-[(propan-2-yl)oxy]anilino}but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-{2-[(propan-2-yl)oxy]anilino}but-2-en-1-one is an organic compound known for its unique chemical structure and properties. This compound features a phenyl group, an anilino group, and a but-2-en-1-one moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-{2-[(propan-2-yl)oxy]anilino}but-2-en-1-one typically involves a multi-step process. One common method includes the reaction of acetophenone with formaldehyde and an amine hydrochloride in a Mannich reaction . This reaction forms the core structure, which can then be further modified through various chemical reactions to introduce the isopropoxy and anilino groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-3-{2-[(propan-2-yl)oxy]anilino}but-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl and anilino groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-{2-[(propan-2-yl)oxy]anilino}but-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-{2-[(propan-2-yl)oxy]anilino}but-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The electron-withdrawing and donating properties of the phenyl and anilino groups play a crucial role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Shares the isopropoxy group but differs in the core structure.
Phenylacetone: Similar phenyl group but lacks the anilino and but-2-en-1-one moieties.
Cinnamyl alcohol: Contains a phenyl group and an alcohol functional group but differs in overall structure.
Uniqueness: 1-Phenyl-3-{2-[(propan-2-yl)oxy]anilino}but-2-en-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
919083-22-0 |
|---|---|
Molekularformel |
C19H21NO2 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
1-phenyl-3-(2-propan-2-yloxyanilino)but-2-en-1-one |
InChI |
InChI=1S/C19H21NO2/c1-14(2)22-19-12-8-7-11-17(19)20-15(3)13-18(21)16-9-5-4-6-10-16/h4-14,20H,1-3H3 |
InChI-Schlüssel |
QAMJUIYULKSNRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=CC=C1NC(=CC(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B12615473.png)
![2-Propenamide, N-[(2-bromophenyl)methyl]-](/img/structure/B12615476.png)
![N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide](/img/structure/B12615482.png)



![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B12615509.png)

![6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B12615524.png)
![1H-Indole-1-carboxylic acid, 2-borono-4-(3-hydroxy-3-methylbutyl)-6-[[methyl(1,2,2-trimethylpropyl)amino]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12615526.png)
![2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12615527.png)
![1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B12615534.png)
